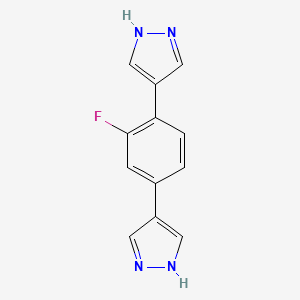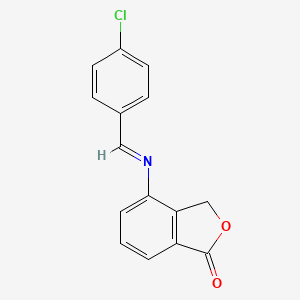
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of imines and isobenzofuran derivatives. This compound is characterized by the presence of a chlorobenzylideneamino group attached to an isobenzofuranone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one typically involves the condensation reaction between 4-chlorobenzaldehyde and isobenzofuran-1(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The chlorobenzylideneamino group may play a role in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-bromobenzylideneamino)isobenzofuran-1(3H)-one
- (E)-4-(4-methylbenzylideneamino)isobenzofuran-1(3H)-one
- (E)-4-(4-nitrobenzylideneamino)isobenzofuran-1(3H)-one
Uniqueness
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is unique due to the presence of the chlorobenzylidene group, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-4-10(5-7-11)8-17-14-3-1-2-12-13(14)9-19-15(12)18/h1-8H,9H2 |
InChI Key |
MXKTVOYFKRKHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



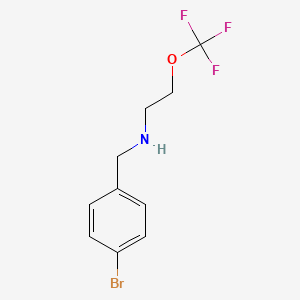
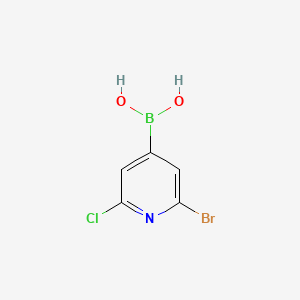
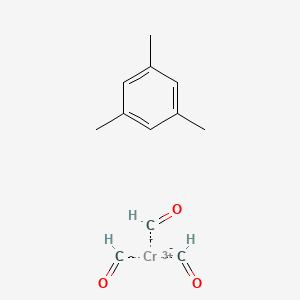
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
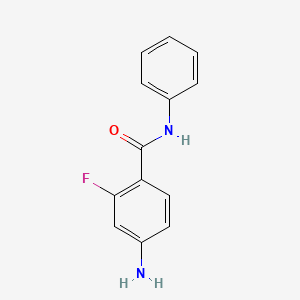
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B11757565.png)
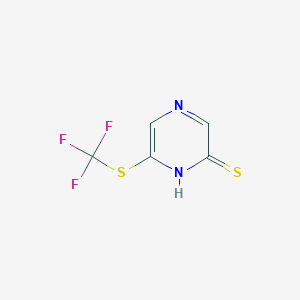

![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
